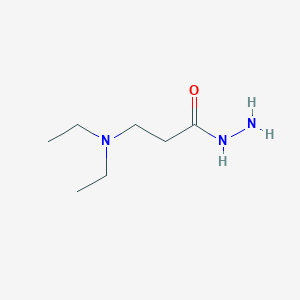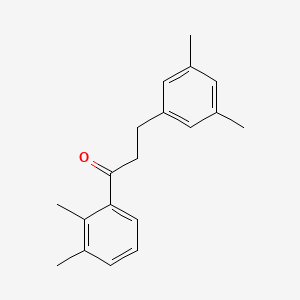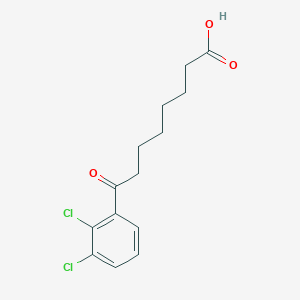
3-(Diethylamino)propanehydrazide
説明
3-(Diethylamino)propanehydrazide is a chemical compound with the molecular formula C7H17N3O and a molecular weight of 159.23 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-(Diethylamino)propanehydrazide is 1S/C7H17N3O/c1-3-10(4-2)6-5-7(11)9-8/h3-6,8H2,1-2H3,(H,9,11) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
3-(Diethylamino)propanehydrazide is a liquid at room temperature .科学的研究の応用
Optical Nonlinearity and Optical Limiting
3-(Diethylamino)propanehydrazide derivatives demonstrate significant potential in optical applications. Studies have shown that these compounds exhibit notable third-order nonlinear optical properties, making them suitable for optical device applications such as optical limiters and switches. Specifically, compounds like 2-(4-isobutylphenyl)-N′-[1-(4- chlorophenyl)ethylidene] propanehydrazide and its derivatives have been identified for their two-photon absorption capabilities, which are key for optical power limiting behavior at specific wavelengths (Naseema et al., 2012).
Antioxidant and Anticancer Activity
Derivatives of 3-(Diethylamino)propanehydrazide have shown promise in the field of medical research due to their antioxidant and anticancer properties. Research has demonstrated that certain derivatives exhibit antioxidant activity surpassing that of known antioxidants like ascorbic acid. Additionally, these compounds have been tested for their effectiveness against various cancer cell lines, including human glioblastoma and triple-negative breast cancer, with some showing significant cytotoxic effects (Tumosienė et al., 2020).
Bio-based Applications
In the realm of bio-based chemical production, 3-(Diethylamino)propanehydrazide serves as a precursor for important chemicals like acrylic acid and 1,3-propanediol. This makes it a valuable compound in the industrial production of a wide range of products. Microorganisms engineered for this purpose can produce these chemicals efficiently, demonstrating the compound's utility in biotechnological applications (Vidra & Németh, 2017).
Analytical Chemistry Applications
3-(Diethylamino)propanehydrazide derivatives have been utilized in the development of novel methods for the analysis of pesticides in fruits. Modified magnetic nanoparticles, using derivatives of this compound, have shown efficacy in removing acidic interferences in pesticide residue analysis, proving useful in enhancing the accuracy and efficiency of such analytical processes (Qi et al., 2015).
Synthesis and Bioinformatic Characterization for Neurodegenerative Diseases
Research into new treatments for neurodegenerative diseases like Alzheimer's has led to the synthesis and characterization of Schiff bases derived from 3-(Diethylamino)propanehydrazide. These compounds have been evaluated for their drug-like properties and potential applicability in treating neuropsychiatric disorders, highlighting the compound's relevance in pharmaceutical research (Avram et al., 2021).
Safety And Hazards
The safety information available indicates that 3-(Diethylamino)propanehydrazide is a dangerous substance. It has hazard statements H302, H312, H315, H318, H332, H335, which indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3-(diethylamino)propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O/c1-3-10(4-2)6-5-7(11)9-8/h3-6,8H2,1-2H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXGCFPTKUTKRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366522 | |
| Record name | 3-(diethylamino)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24839594 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(Diethylamino)propanehydrazide | |
CAS RN |
83742-04-5 | |
| Record name | 3-(diethylamino)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















